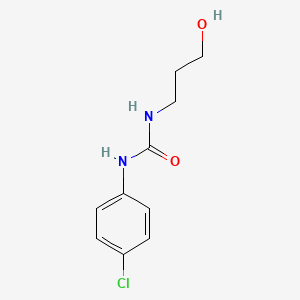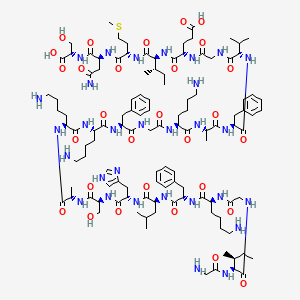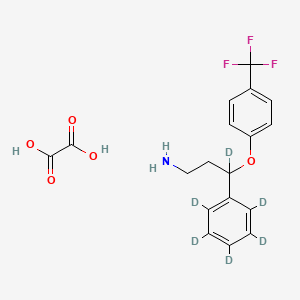
4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of a thiophene ring, a triazole ring, and a tolyl group, making it a subject of interest for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Tolyl Group: The tolyl group is incorporated through a substitution reaction, often using a halogenated toluene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Purification Techniques: Implementing purification techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, Grignard reagents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Functionalized triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool for drug discovery.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its triazole ring is known to exhibit a wide range of pharmacological activities, including enzyme inhibition and receptor modulation.
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the thiophene ring can interact with cellular membranes, affecting their permeability. The tolyl group may enhance the compound’s lipophilicity, facilitating its entry into cells.
Comparación Con Compuestos Similares
Similar Compounds
4-(((3-Methylthiophen-2-yl)methylene)amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione: Similar structure but with a phenyl group instead of a tolyl group.
4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(p-tolyl)-1H-1,2,4-triazole-5(4H)-thione: Similar structure but with a p-tolyl group instead of an m-tolyl group.
4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(o-tolyl)-1H-1,2,4-triazole-5(4H)-thione: Similar structure but with an o-tolyl group instead of an m-tolyl group.
Uniqueness
The uniqueness of 4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the m-tolyl group, in particular, may influence its reactivity and interaction with biological targets differently compared to its analogs.
Propiedades
Número CAS |
478255-58-2 |
|---|---|
Fórmula molecular |
C15H14N4S2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
3-(3-methylphenyl)-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4S2/c1-10-4-3-5-12(8-10)14-17-18-15(20)19(14)16-9-13-11(2)6-7-21-13/h3-9H,1-2H3,(H,18,20)/b16-9+ |
Clave InChI |
CDYMWYJNTFRUFQ-CXUHLZMHSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C=CS3)C |
SMILES canónico |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C=CS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


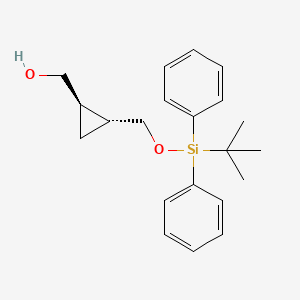

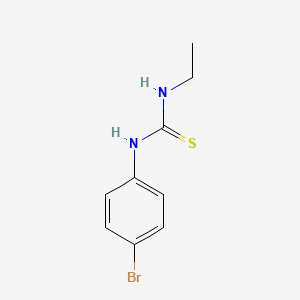

![3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12043305.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043317.png)
![{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12043322.png)
![4-Chloro-2-[2-(2-fluoro-phenyl)-pyrrolidin-1-yl]-pyrimidine](/img/structure/B12043327.png)

